6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate
Description
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate is a complex organic compound that features multiple functional groups, including ester and ketone groups
Properties
CAS No. |
105762-99-0 |
|---|---|
Molecular Formula |
C21H19O8- |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-[4-(4-acetyloxybenzoyl)oxyphenoxy]-6-oxohexanoate |
InChI |
InChI=1S/C21H20O8/c1-14(22)27-16-8-6-15(7-9-16)21(26)29-18-12-10-17(11-13-18)28-20(25)5-3-2-4-19(23)24/h6-13H,2-5H2,1H3,(H,23,24)/p-1 |
InChI Key |
SWMYXPRCVTUYOG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetyloxybenzoic acid. This intermediate is then reacted with 4-hydroxyphenoxyhexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate may involve large-scale esterification and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various biochemical reactions, influencing cellular processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Acetyloxybenzoic Acid: Shares the acetyloxybenzoyl group but lacks the phenoxy and hexanoate moieties.
4-Hydroxyphenoxyhexanoic Acid: Contains the phenoxy and hexanoate groups but lacks the acetyloxybenzoyl group.
Uniqueness
6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
